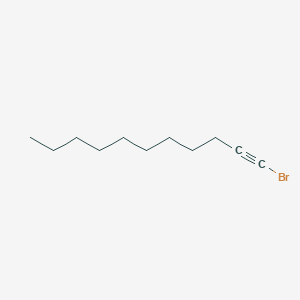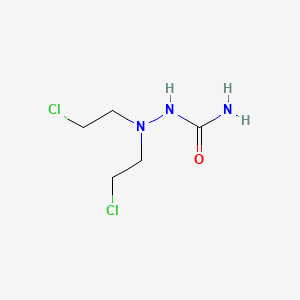![molecular formula C20H14 B14443994 1,2-Dihydrobenzo[j]fluoranthene CAS No. 73560-79-9](/img/structure/B14443994.png)
1,2-Dihydrobenzo[j]fluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydrobenzo[j]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) that consists of multiple fused aromatic rings. This compound is part of a larger family of PAHs, which are known for their stability and unique chemical properties. PAHs are often found in fossil fuels and are released during the incomplete combustion of organic matter .
Méthodes De Préparation
The synthesis of 1,2-Dihydrobenzo[j]fluoranthene can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under high-temperature conditions. For instance, treating 2-(1-chloroethenyl)benzo[c]phenanthrene or 6-(1-chloroethenyl)chrysene with flash vacuum thermolysis (FVT) at temperatures above 900°C results in the formation of this compound . Industrial production methods often involve similar high-temperature processes to ensure the efficient formation of the desired compound.
Analyse Des Réactions Chimiques
1,2-Dihydrobenzo[j]fluoranthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenols and quinones. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its dihydro derivatives. Hydrogen gas in the presence of a palladium catalyst is often used for this purpose.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents such as nitro groups or halogens are introduced into the aromatic rings.
The major products formed from these reactions include various substituted derivatives and oxidized forms of the compound.
Applications De Recherche Scientifique
1,2-Dihydrobenzo[j]fluoranthene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their interactions with other chemicals.
Biology: Research on its biological effects, including its potential carcinogenicity, is ongoing. It serves as a reference compound in toxicological studies.
Medicine: While not directly used in medicine, its derivatives are studied for potential therapeutic applications.
Industry: It is used in the production of advanced materials, including organic semiconductors and photovoltaic cells
Mécanisme D'action
The mechanism by which 1,2-Dihydrobenzo[j]fluoranthene exerts its effects involves its interaction with cellular components. In biological systems, it is metabolized into reactive intermediates, such as dihydrodiols and quinones, which can bind to DNA and proteins, leading to mutagenic and carcinogenic effects . The molecular targets include enzymes involved in detoxification pathways, such as cytochrome P450 enzymes.
Comparaison Avec Des Composés Similaires
1,2-Dihydrobenzo[j]fluoranthene is similar to other PAHs, such as benzo[a]fluoranthene, benzo[b]fluoranthene, and benzo[k]fluoranthene. These compounds share similar structures but differ in the arrangement of their aromatic rings. The uniqueness of this compound lies in its specific ring fusion pattern, which influences its chemical reactivity and biological effects .
Similar compounds include:
- Benzo[a]fluoranthene
- Benzo[b]fluoranthene
- Benzo[k]fluoranthene
These compounds are often studied together to understand the broader implications of PAHs in environmental and health-related research.
Propriétés
Numéro CAS |
73560-79-9 |
|---|---|
Formule moléculaire |
C20H14 |
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
pentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2(11),3,5,7,9,12,14,16-nonaene |
InChI |
InChI=1S/C20H14/c1-2-8-15-13(5-1)11-12-17-16-9-3-6-14-7-4-10-18(19(14)16)20(15)17/h1-3,5-9,11-12H,4,10H2 |
Clé InChI |
WUZTUODMLUMLGE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C3C(=C1)C=CC=C3C4=C2C5=CC=CC=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-Dimethylidene-1H,7H-pyrazolo[1,2-a]pyrazole](/img/structure/B14443911.png)
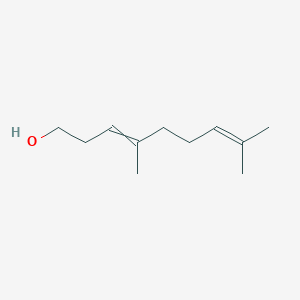
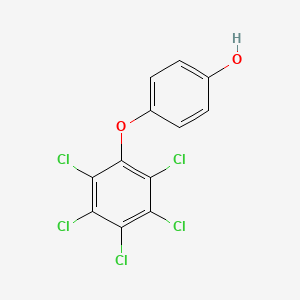
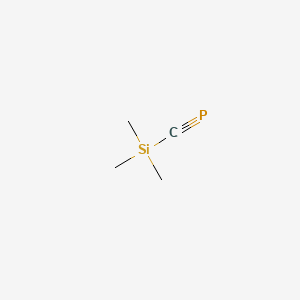

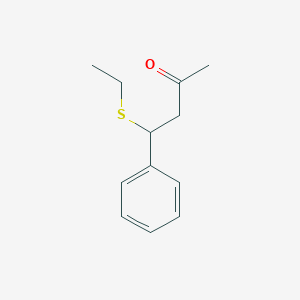

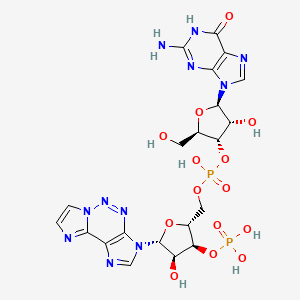

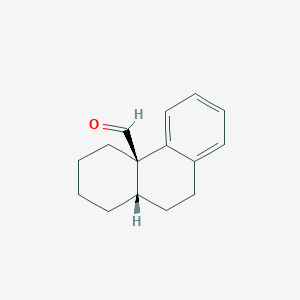
![N-[(Pyren-1-YL)methyl]aniline](/img/structure/B14443993.png)
